4-Phenylpiperidine-4-methanol

CAS No.: 4220-08-0

Cat. No.: VC1964161

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4220-08-0 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (4-phenylpiperidin-4-yl)methanol |

| Standard InChI | InChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

| Standard InChI Key | YXDQCHJILIFZBY-UHFFFAOYSA-N |

| SMILES | C1CNCCC1(CO)C2=CC=CC=C2 |

| Canonical SMILES | C1CNCCC1(CO)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

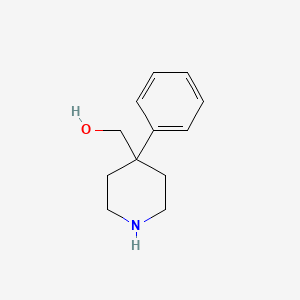

4-Phenylpiperidine-4-methanol (C₁₂H₁₇NO) features a six-membered piperidine ring with a phenyl substituent and a hydroxymethyl group at the 4-position. This structure creates a tertiary carbon center at position 4, resulting in specific conformational properties that influence its biological activity .

The molecular structure can be characterized as follows:

-

Molecular formula: C₁₂H₁₇NO

-

Molecular weight: 191.27 g/mol

-

A piperidine ring with a nitrogen atom at position 1

-

A phenyl group directly attached to carbon 4 of the piperidine ring

-

A hydroxymethyl (-CH₂OH) group also attached to carbon 4 of the piperidine ring

Physical Properties

The physical properties of 4-Phenylpiperidine-4-methanol have been documented in various sources. Table 1 summarizes the key physical characteristics of the compound.

Table 1: Physical Properties of 4-Phenylpiperidine-4-methanol

Spectroscopic Characteristics

Spectroscopic data for 4-Phenylpiperidine-4-methanol can be characterized through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for this compound is limited in the provided sources, characteristic signals would be expected for:

-

¹H NMR: Signals for the aromatic protons (phenyl group), methylene protons adjacent to the hydroxyl group, and the piperidine ring protons

-

¹³C NMR: Distinct carbon signals for the aromatic carbons, quaternary carbon at position 4, and the hydroxymethyl carbon

-

IR spectroscopy: Characteristic bands for the hydroxyl group, C-N bonds, and aromatic C=C stretching

Synthesis Methods

Modern Approaches

Contemporary approaches to synthesizing 4-Phenylpiperidine-4-methanol may involve:

-

Grignard or organolithium reactions with 4-piperidone derivatives, followed by appropriate functional group transformations

-

Reduction of 4-phenylpiperidine-4-carboxylic acid or its esters

-

Nucleophilic addition to appropriately substituted pyridines followed by reduction

The synthesis typically requires careful control of reaction conditions to ensure high purity and yield of the final product. Modern synthetic methodologies often employ catalytic processes and environmentally friendly approaches to improve efficiency and reduce waste.

Biological Activity and Pharmacological Properties

Receptor Interactions

The 4-phenylpiperidine scaffold is known for its significance in medicinal chemistry, particularly in compounds that interact with opioid receptors . While specific receptor binding data for 4-Phenylpiperidine-4-methanol itself is limited in the provided sources, structurally related compounds have demonstrated interesting pharmacological profiles.

The presence of the hydroxymethyl group at the 4-position likely influences the compound's receptor interactions through additional hydrogen bonding opportunities. This can significantly affect binding affinity and selectivity for various biological targets.

Structure-Activity Relationships

Structure-activity relationship studies involving similar 4-phenylpiperidine derivatives have revealed important insights:

-

The position and orientation of the phenyl group significantly influence biological activity

-

N-substitution patterns can dramatically alter the pharmacological profile, converting potential agonists to antagonists

-

The presence of hydrogen bond acceptors at the 4-position of the piperidine ring (such as the hydroxymethyl group in 4-Phenylpiperidine-4-methanol) can enhance binding affinity through additional interactions with receptor residues

Research has shown that propafenone analogs with a 4-hydroxy-4-piperidine moiety exhibit approximately 10-fold higher P-glycoprotein inhibitory activity than would be expected based on their lipophilicity alone, suggesting the hydroxyl group plays a critical role in molecular recognition .

Applications

Pharmaceutical Applications

4-Phenylpiperidine-4-methanol serves as an important intermediate in the synthesis of pharmaceutically active compounds. The 4-phenylpiperidine scaffold itself forms the base structure for various opioids, including pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

The hydroxymethyl functionality at the 4-position provides a versatile handle for further derivatization, enabling the synthesis of more complex molecules with optimized pharmacological profiles. This makes 4-Phenylpiperidine-4-methanol particularly valuable in medicinal chemistry.

Table 2: Pharmaceutical Applications of 4-Phenylpiperidine Derivatives

| Application Area | Examples | Relevance to 4-Phenylpiperidine-4-methanol |

|---|---|---|

| Analgesics | Pethidine, Ketobemidone | Potential precursor for novel analgesics |

| Antidiarrheal Agents | Loperamide, Diphenoxylate | Structural similarity to established drugs |

| Opioid Antagonists | Derivatives of 4-phenylpiperidines | Scaffold for developing selective antagonists |

| P-glycoprotein Inhibitors | Propafenone analogs | 4-hydroxy substitution enhances activity |

Research Applications

In research settings, 4-Phenylpiperidine-4-methanol serves multiple purposes:

-

As a chemical probe to study structure-activity relationships in receptor binding studies

-

As a building block in diversity-oriented synthesis for drug discovery

-

As a reference compound for analytical methods development

Additionally, fluorine-18 labeled derivatives of related 4-phenylpiperidine compounds have been investigated as potential radiotracers for positron emission tomography (PET) imaging, particularly for sigma (σ) receptors .

Future Research Directions

Several promising avenues for future research on 4-Phenylpiperidine-4-methanol exist:

-

Comprehensive structure-activity relationship studies to better understand how the hydroxymethyl group at the 4-position influences receptor binding and selectivity

-

Development of novel synthetic routes to prepare 4-Phenylpiperidine-4-methanol and its derivatives with improved efficiency and environmental sustainability

-

Exploration of its potential as a scaffold for developing compounds with activity at targets beyond opioid receptors

-

Investigation of derivatives as potential imaging agents or chemical probes for biological research

-

Detailed conformational analysis to understand the three-dimensional structure and its implications for biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume